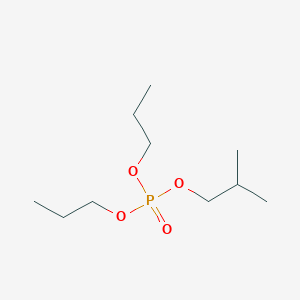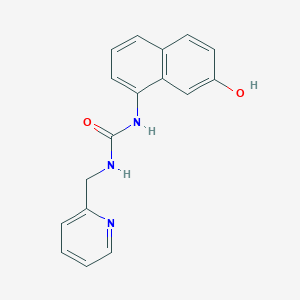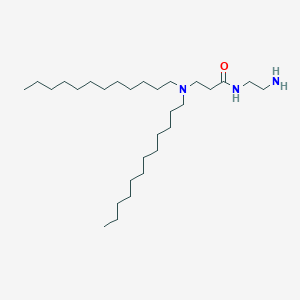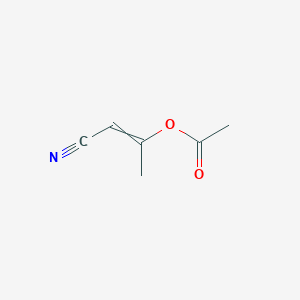
1-Cyanoprop-1-en-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanoprop-1-en-2-yl acetate is a chemical compound with the molecular formula C6H7NO2. It is characterized by the presence of a cyano group (–CN) and an acetate group (–OCOCH3) attached to a propene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyanoprop-1-en-2-yl acetate can be synthesized through a two-step reaction process:
Hydrocyanation of Acrolein: Acrolein reacts with hydrocyanic acid in the presence of a catalyst such as N,N-dimethylaminopyridine carboxylate to form acrolein cyanohydrin.
Esterification: The acrolein cyanohydrin is then esterified with an esterifying agent like acetic anhydride, again in the presence of a catalyst, to yield this compound.
Industrial Production Methods: The industrial production of this compound typically involves continuous processes to ensure high yield and purity. One such method involves the reaction of acrolein, acetic anhydride, and sodium cyanide in a continuous flow reactor .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyanoprop-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyanoprop-1-en-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and esters.
Mecanismo De Acción
The mechanism of action of 1-cyanoprop-1-en-2-yl acetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon more susceptible to nucleophilic attack. The acetate group can undergo hydrolysis to form acetic acid and the corresponding alcohol .
Comparación Con Compuestos Similares
1-Cyanoprop-1-en-2-yl benzoate: Similar structure but with a benzoate group instead of an acetate group.
2-Cyanoprop-2-yl acetate: Similar structure but with the cyano group on the second carbon.
Uniqueness: 1-Cyanoprop-1-en-2-yl acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
646516-85-0 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
1-cyanoprop-1-en-2-yl acetate |
InChI |
InChI=1S/C6H7NO2/c1-5(3-4-7)9-6(2)8/h3H,1-2H3 |
Clave InChI |
GYVPBWMRQQBQJS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC#N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
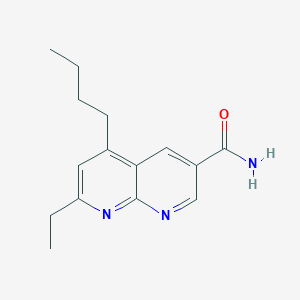
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-](/img/structure/B12594590.png)
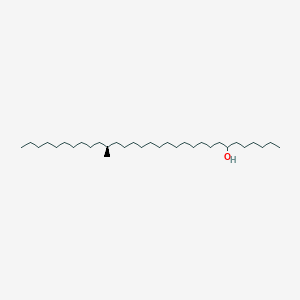
![{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B12594600.png)
![Pyrrolidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12594609.png)
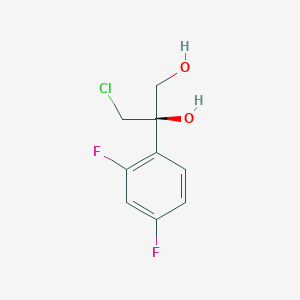
![2,3-Bis[3-(pyridin-2-yl)-1H-pyrazol-1-yl]quinoxaline](/img/structure/B12594611.png)

![1-[(2R,3R,4R,5R)-4-hydroxy-3-(2-hydroxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12594630.png)

